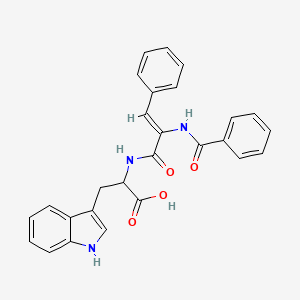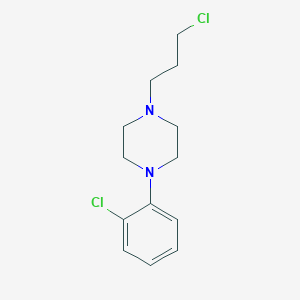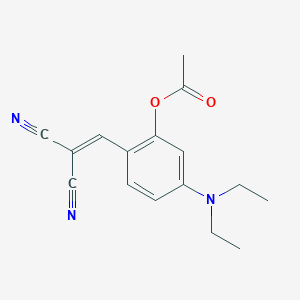
p-Toluenesulphenyl cyanide
概要
説明
p-Toluenesulphenyl cyanide: is an organic compound with the molecular formula C8H7NO2S . It is a colorless, crystalline solid with a pungent odor and is soluble in organic solvents. This compound is widely utilized in organic synthesis due to its electrophilic nature, allowing it to react with nucleophiles to form various products .
準備方法
Synthetic Routes and Reaction Conditions: p-Toluenesulphenyl cyanide can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with sodium cyanide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process includes the careful addition of reactants and continuous monitoring of temperature and pressure to optimize yield and purity .
化学反応の分析
Types of Reactions: p-Toluenesulphenyl cyanide undergoes various chemical reactions, including:
Hetero-Diels-Alder Reaction: It reacts with silyl enol ethers to form hydrolytically sensitive [4+2] adducts.
Cycloaddition Reactions: It undergoes [2+3] cycloaddition with azides to form 5-sulfonyl tetrazoles.
Reaction with Alcohols: In the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene or 1,4-diazabicyclo[2.2.2]octane, it reacts with alcohols to yield sulfinates.
Common Reagents and Conditions:
Reagents: Silyl enol ethers, azides, alcohols, bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,4-diazabicyclo[2.2.2]octane)
Conditions: Reactions are typically carried out under reflux or at room temperature, depending on the specific reaction.
Major Products:
- Hydrolytically Sensitive [4+2] Adducts
- 5-Sulfonyl Tetrazoles
- Sulfinates
科学的研究の応用
p-Toluenesulphenyl cyanide has a wide range of applications in scientific research, including:
- Peptide Synthesis: It is used in the synthesis of peptides by acting as an electrophilic reagent .
- Synthesis of Heterocyclic Compounds: It is utilized in the creation of various heterocyclic compounds through cycloaddition reactions .
- Organometallic Chemistry: It plays a role in the formation of organometallic compounds, which are important in catalysis and material science .
- Free-Radical Cyanation: It is employed in the free-radical cyanation of B-alkylcatecholboranes .
作用機序
The mechanism of action of p-toluenesulphenyl cyanide involves its electrophilic nature, which allows it to react with nucleophiles. Upon interaction with a nucleophile, it forms a p-toluenesulphenyl cyanideate anion, which is subsequently attacked by the nucleophile, leading to the formation of a novel carbon-carbon bond . This sequence of events is crucial in various synthetic applications.
類似化合物との比較
- p-Toluenesulfonyl chloride
- p-Toluenesulfonylmethyl isocyanide
- Benzoyl cyanide
Comparison:
- p-Toluenesulfonyl chloride is primarily used as a reagent for the introduction of the tosyl group in organic synthesis, whereas p-toluenesulphenyl cyanide is used for its electrophilic properties in forming carbon-carbon bonds .
- p-Toluenesulfonylmethyl isocyanide is utilized in the synthesis of heterocycles, similar to this compound, but it has different reactivity and applications .
- Benzoyl cyanide undergoes similar reactions with nucleophiles but has different electronic properties due to the presence of the benzoyl group, making it less reactive compared to this compound .
This compound stands out due to its unique combination of electrophilic properties and reactivity, making it a valuable compound in various synthetic applications.
特性
IUPAC Name |
(4-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURJIGQVKMELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361583 | |
| Record name | p-toluenesulphenyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-74-5 | |
| Record name | p-toluenesulphenyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-(2,4-dimethoxyphenyl)methylideneamino] acetate](/img/structure/B1656373.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B1656374.png)
![4-[(E)-{[2-(2,4-Dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-N,N-diethylaniline](/img/structure/B1656378.png)

![1-[[3-[(2,3-Dioxoindol-1-yl)methyl]imidazolidin-1-yl]methyl]indole-2,3-dione](/img/structure/B1656383.png)

![4-[4-Chloro-3-(piperidine-1-sulfonyl)benzamido]benzoic acid](/img/structure/B1656386.png)
![2-[7-(Diethylamino)-2-imino-chromen-3-yl]quinazolin-4-ol](/img/structure/B1656387.png)



![3,6-Dioxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole-3,6-diium](/img/structure/B1656391.png)
![11-Morpholin-4-yl-10-oxido-4-oxa-3,5-diaza-10-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-1-ol](/img/structure/B1656392.png)
![4-Bromo-2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]phenol](/img/structure/B1656395.png)
